4-Aminophenyl acetate HCl
Description
Theoretical Frameworks of Aminophenyl Ester Chemistry
The chemical behavior of aminophenyl esters is governed by the interplay of the amino group (-NH2) and the ester group (-O-C=O) attached to the aromatic ring. The amino group is an electron-donating group, which increases the electron density on the phenyl ring, particularly at the ortho and para positions. This electronic effect influences the reactivity of the molecule in various chemical reactions.
Theoretical studies, such as those employing Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of aminophenyl esters. smolecule.com For instance, DFT calculations can model hydrolysis mechanisms and analyze the stability of different conformers. mdpi.com The ester linkage is susceptible to hydrolysis, a process that can be catalyzed by either acids or bases.
Historical Context of Related Aminoaryl Compounds in Chemical Research
The study of aminoaryl compounds has a rich history in chemistry. Early research, dating back to the late 19th and early 20th centuries, focused on the synthesis and reactions of simple aromatic amines like aniline (B41778). mdpi.com A significant development in the synthesis of aminoaryl compounds was the Herz reaction, first reported in the early 20th century, which involves the reaction of anilines with disulfur (B1233692) dichloride. mdpi.comacs.org
The introduction of amino-aryl groups into other molecules has been a subject of extensive research. For example, the halogen-metal interconversion reaction was explored as a method for creating carbon-nitrogen bonds in the mid-20th century. acs.org The synthesis of aminophenyl acetates has also been a topic of investigation, with various methods being developed over the years, including the reduction of nitrophenyl acetates. google.com Early methods for preparing 4-aminophenyl acetate (B1210297) involved the reduction of 4-nitrophenyl acetate with iron and a mineral acid, though this process resulted in low yields. google.com Another historical route involved the reaction of p-aminophenol with benzaldehyde, followed by O-acetylation and hydrolysis. google.com
Contemporary Research Relevance of 4-Aminophenyl acetate HCl in Specialized Chemical Fields
In contemporary research, this compound and related aminophenyl compounds serve as valuable intermediates in several specialized areas of chemistry.
Organic Synthesis: Aminophenyl acetates are versatile precursors for a variety of chemical transformations. google.com They can be used in reactions such as the Heck reaction after the in-situ formation of diazonium salts. google.com Their bifunctional nature allows them to be used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. google.com For example, 4-acetoxyaniline is an intermediate in the synthesis of a Ketoconazole impurity. lookchem.com
Medicinal Chemistry: The aminophenyl moiety is a common structural motif in many biologically active compounds. This compound and its derivatives have been investigated for their potential pharmacological activities. For instance, research has shown that this compound exhibits anticancer properties by inhibiting the growth of cancer cells and is an inhibitor of the shikimate pathway. cymitquimica.combiosynth.com This pathway is crucial for the synthesis of aromatic amino acids. cymitquimica.combiosynth.com It has also been noted for its ability to inhibit the production of pro-inflammatory cytokines. cymitquimica.combiosynth.com Furthermore, aminophenyl derivatives are used in the development of various therapeutic agents, including pyrimidine-based drugs which have a wide range of applications such as anti-inflammatory and anticancer agents. chemicalbook.commdpi.com
Polymer Chemistry: Aminophenyl esters can be utilized as monomers in the creation of polymers. The presence of the reactive amino and ester groups allows for the formation of materials with specific properties like enhanced thermal stability and chemical resistance.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H10ClNO2 | cymitquimica.combiosynth.com |
| Molecular Weight | 187.62 g/mol | cymitquimica.combiosynth.com |
| CAS Number | 13871-68-6 | lookchem.combiosynth.comglpbio.com |
| Melting Point | 201 °C (dec.) | lookchem.com |
| Boiling Point | 275.9 °C at 760 mmHg | lookchem.com |
| Flash Point | 135.8 °C | lookchem.com |
| Density | 1.168 g/cm³ | lookchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-aminophenyl) acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOXFYKAEKKCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Aminophenyl Acetate Hcl and Its Precursors
Reduction Pathways for the Generation of Aminophenyl Moieties
The reduction of an aromatic nitro group to a primary amine is a well-established and vital transformation in organic chemistry. wikipedia.orgmdpi.com This process is central to the synthesis of anilines, which are precursors to a vast array of pharmaceuticals, dyes, and other fine chemicals. acs.org The conversion of the nitro group to an amine involves a six-electron reduction, which can proceed through various intermediates such as nitrosoarenes and hydroxylamines. acs.org The choice of reduction methodology is often dictated by the presence of other functional groups within the molecule, as well as considerations of cost, safety, and environmental impact. msu.eduacsgcipr.org
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the production of clean reaction byproducts, primarily water. commonorganicchemistry.comacs.org This technique typically involves the use of a metal catalyst to facilitate the reaction between the nitro compound and a hydrogen source.
Palladium, particularly when supported on carbon (Pd/C), is a highly effective and frequently used catalyst for the hydrogenation of both aromatic and aliphatic nitro groups to their corresponding amines. wikipedia.orgcommonorganicchemistry.com These reactions can be conducted using molecular hydrogen (H₂) or through transfer hydrogenation. organic-chemistry.org
The direct hydrogenation using H₂ gas is a common industrial practice, valued for its high yield and quality of the resulting amines with minimal pollution. acs.orggoogle.com However, this method often requires high-pressure equipment, which can pose safety risks and increase operational costs. acs.org
Catalytic transfer hydrogenation offers an alternative that circumvents the need for high-pressure hydrogen gas. mdpi.com In this approach, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. A combination of palladium(II) acetate (B1210297), aqueous potassium fluoride (B91410), and polymethylhydrosiloxane (B1170920) (PMHS) has been shown to facilitate the reduction of aromatic nitro compounds to anilines at room temperature, often with high yields and short reaction times. msu.edu Similarly, very low loadings of palladium supported on magnetic nanoparticles have proven efficient for the reduction of aromatic nitro compounds at room temperature using sodium borohydride (B1222165) as the hydrogen source. ua.es
| Catalyst System | Hydrogen Source | Substrate | Product | Yield (%) | Conditions | Ref. |
| Pd/C | H₂ | 4-Nitrophenyl acetate | 4-Aminophenyl acetate | High | 0-60°C, ≥ 4 MPa | google.com |
| Pd(OAc)₂ / aq. KF | PMHS | 2-Nitrotoluene | 2-Methylaniline | 70 | THF, Room Temp. | msu.edu |
| Pd@CQD@Fe₃O₄ | NaBH₄ | Nitrobenzene | Aniline (B41778) | 100 | aq. EtOH, Room Temp. | ua.es |
The choice of hydrogen donor is critical in catalytic transfer hydrogenation. Various reagents have been successfully employed, including silanes (like PMHS and triethylsilane), formic acid, sodium borohydride, and ammonium (B1175870) formate (B1220265). mdpi.commsu.eduorganic-chemistry.orgresearchgate.net For instance, the combination of triethylsilane with a Pd/C catalyst can effectively reduce nitro groups. organic-chemistry.org Ammonium formate is another readily available and inexpensive hydrogen source that decomposes in the presence of Pd/C to provide the necessary hydrogen for the reduction. mdpi.com
While the term "phase-transfer reagent" is not extensively detailed in the context of these specific reductions, the principle of facilitating reactions between reactants in different phases is relevant. For example, in systems using aqueous potassium fluoride, the fluoride ions play a crucial role in activating the silicon hydride source, enabling the transfer hydrogenation to proceed efficiently. msu.edu The use of magnetically recoverable catalysts, such as palladium supported on superparamagnetic iron oxide nanoparticles (SPIONs), also simplifies the separation process, which is a key advantage in multiphase reaction systems. acs.org
| Hydrogen Donor | Catalyst | Key Features | Ref. |
| Polymethylhydrosiloxane (PMHS) / aq. KF | Pd(OAc)₂ | Room temperature, rapid reaction | msu.edu |
| Triethylsilane | Pd/C | Effective for nitro group reduction | organic-chemistry.org |
| Sodium Borohydride (NaBH₄) | Pd@CQD@Fe₃O₄ | Allows for hydrogenation in aqueous media | ua.esrsc.org |
| Ammonium Formate | Pd/C | Inexpensive and readily available H₂ source | mdpi.com |
| Tetrahydroxydiboron (THDB) / H₂O | Pd@Fe₃O₄ | Uses water as the hydrogen source | acs.org |
Metal-Acid Mediated Reduction Systems
Before the widespread adoption of catalytic hydrogenation, the reduction of nitroaromatics was commonly achieved using stoichiometric metals in acidic media. acsgcipr.org These methods remain valuable, particularly in laboratory settings, due to their simplicity and the use of inexpensive reagents. acsgcipr.orgnih.gov
The use of zinc metal in the presence of an acid like hydrochloric acid (HCl) is a classic method for the reduction of nitroarenes to anilines. acs.orgresearchgate.net The reaction proceeds via electron transfer from the metal to the nitro compound. acsgcipr.org This system is effective for reducing various nitro compounds, including those with other functional groups. commonorganicchemistry.com For example, this method has been used for the chemoselective reduction of halogenated β-nitrostyrenes to the corresponding phenethylamines without cleaving the aryl-halide bond, by carefully controlling the temperature. researchgate.net The use of zinc dust with ammonium chloride in an aqueous medium can also be employed, sometimes leading to the formation of an N-substituted hydroxylamine (B1172632) as the final product under mildly alkaline conditions, while acidic conditions drive the reaction to the aniline. vedantu.com
| Metal/Acid System | Substrate Type | Key Features | Ref. |
| Zn / HCl | Halogenated β-Nitrostyrenes | Chemoselective reduction without dehalogenation at 0°C | researchgate.net |
| Zn / NH₄Cl | Nitrobenzene | Can yield N-phenylhydroxylamine or aniline depending on pH | vedantu.com |
| Zn / Acetic Acid | Aromatic Nitro Compounds | Mild reduction method | commonorganicchemistry.com |
The reduction of aromatic nitro compounds using iron metal in the presence of acetic acid, known as the Béchamp reduction, is one of the oldest and most historically significant methods for aniline synthesis. acs.orgnih.govgoogle.com This method proved to be higher yielding than the zinc-based reductions and was used industrially for aniline production. acs.org The iron/acetic acid system is considered a mild method for reducing nitro groups and can be tolerant of other reducible functionalities. commonorganicchemistry.com While effective, a significant drawback of metal-acid reductions is the downstream processing required to remove metal salts from the product and the potential environmental concerns associated with metal waste. acsgcipr.org
| Metal/Acid System | Substrate Type | Key Features | Ref. |
| Fe / Acetic Acid | Aromatic Nitro Compounds | Historically significant, mild reduction conditions | acs.orgcommonorganicchemistry.comnih.gov |
| Fe / CaCl₂ | Nitrobenzenes | Alternative to acid, uses a salt promoter | acsgcipr.org |
Alkaline Iron(II) Ammonium Sulfate (B86663) Reductions
The reduction of an aromatic nitro group to a primary amine is a fundamental step in the synthesis of 4-aminophenyl acetate, typically starting from 4-nitrophenyl acetate. While catalytic hydrogenation is a common industrial method, reductions using dissolving metals, particularly iron, have a long history in organic synthesis. The Béchamp reduction, which traditionally uses iron metal and a mineral acid, is a classic example. chem-station.comwikipedia.org
Modifications of this process allow the reaction to proceed under weakly acidic to weakly alkaline conditions (pH 4-10), which can be advantageous for substrates sensitive to strong acids. google.com In such systems, iron acts as the reducing agent to convert the nitro group to an amine. The reaction proceeds through intermediate stages, including nitroso and hydroxylamino species, before yielding the final amine. wikipedia.org While the specific use of iron(II) ammonium sulfate as the primary reagent under alkaline conditions is not extensively documented for this particular transformation, the general principle of using iron in a neutral to alkaline pH range is established. google.com The Laux process, an industrial evolution of the Béchamp reduction, focuses on controlling the iron oxide co-products, which has made it valuable for pigment production alongside amine synthesis. wikipedia.org
Reaction Scheme for Iron-Based Reduction
O2N-C6H4-OC(O)CH3 + Fe + H2O --(pH 5.5-8.5)--> H2N-C6H4-OC(O)CH3 + Fe-oxides
This method avoids the high pressures associated with catalytic hydrogenation but often requires stoichiometric or excess amounts of iron, leading to significant iron oxide sludge as a byproduct.
Esterification and Acylation Strategies for Acetate Formation
The formation of the acetate ester is a pivotal step in synthesizing 4-Aminophenyl acetate. This can be achieved either by acetylating a precursor like 4-nitrophenol (B140041) before the reduction step or by directly acetylating 4-aminophenol (B1666318). The latter approach presents a significant chemoselectivity challenge.
Selective Acetylation of Primary Amino Groups
The heading of this section, as provided, points towards N-acetylation. However, the synthesis of 4-aminophenyl acetate, an O-acetate, from 4-aminophenol requires selective O-acetylation. This is challenging because the primary amino group is generally more nucleophilic than the phenolic hydroxyl group. thestudentroom.co.uk Under neutral or basic conditions, acylation of 4-aminophenol with reagents like acetic anhydride (B1165640) overwhelmingly yields the N-acetylated product, N-(4-hydroxyphenyl)acetamide (paracetamol). rsc.orgbibliotekanauki.pl
To achieve selective O-acetylation, the greater basicity of the amino group can be exploited. By conducting the reaction under strongly acidic conditions (e.g., using HCl, HClO₄, or CF₃CO₂H), the amino group is protonated to form an ammonium salt. nih.gov This protonation deactivates the nitrogen as a nucleophile, allowing the less reactive hydroxyl group to be selectively acylated. This principle is summarized by the mantra: "acidity favors O-acylation, while alkalinity favors N-acylation." nih.gov
| Condition | Reagent | Favored Product | Rationale |
| Acidic (e.g., HCl) | Acetic Anhydride | O-acetylation (4-Aminophenyl acetate) | Amino group is protonated (+NH₃), deactivating it as a nucleophile. nih.gov |
| Neutral/Basic | Acetic Anhydride | N-acetylation (Paracetamol) | Amino group (-NH₂) is more nucleophilic than the hydroxyl group (-OH). thestudentroom.co.uk |
A more common and industrially viable strategy to bypass this selectivity issue is a two-step sequence starting from 4-nitrophenol. First, the hydroxyl group of 4-nitrophenol is acetylated to form 4-nitrophenyl acetate. Since there is no competing amino group, this reaction proceeds cleanly. Subsequently, the nitro group of 4-nitrophenyl acetate is reduced to the amine, yielding the desired 4-aminophenyl acetate. acs.orggoogle.com This route avoids the need for protecting groups or carefully controlled acidic conditions for the acetylation step.
Process Optimization in Acetylation, Including Continuous Flow Reactor Applications
Optimizing acetylation processes is crucial for improving yield, purity, and safety, especially on an industrial scale. Continuous flow reactors offer significant advantages over traditional batch processing for these reactions. Benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety when handling hazardous reagents like acetic anhydride or when dealing with exothermic reactions.
In the context of synthesizing acetaminophen-related structures, continuous flow processes have been shown to be highly effective. For instance, a two-stage packed-bed reactor has been developed for the simultaneous hydrogenation of 4-nitrophenol and subsequent acetylation. acs.org In such a system, 4-aminophenyl acetate appears as a key intermediate. acs.org Precise control of stoichiometry and residence time in the reactor is critical to maximize the yield of the desired product and minimize the formation of byproducts, such as the di-acetylated compound, 4-acetamidophenyl acetate. acs.org
The ability to rapidly screen and optimize reaction conditions is another hallmark of flow chemistry. Automated systems can perform numerous experiments with small quantities of material, quickly identifying the optimal parameters for yield and selectivity.
Table: Comparison of Batch vs. Continuous Flow Processing for Acetylation
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Safety | Larger volumes of hazardous materials; risk of thermal runaway. | Small reactor volumes (hold-up) improve intrinsic safety. |
| Control | Less precise control over temperature and mixing. | Precise, real-time control over residence time, temperature, and stoichiometry. acs.org |
| Optimization | Slow, requires significant material for each experiment. | Rapid optimization is possible through automated sequential experiments. |
| Scalability | Often requires re-optimization ("scaling up"). | Scalable by running for longer times or "numbering up" reactors. |
Derivatization and Synthesis from Structurally Related Aminophenyl Compounds
The aminophenyl scaffold is a versatile building block in organic synthesis, allowing for the preparation of a wide range of derivatives through functional group manipulation. 4-Aminophenyl acetate HCl can be conceptually synthesized from various other structurally related aminophenyl compounds.
For example, syntheses can start from p-nitroaniline. The amino group can be protected, followed by diazotization of the nitro group's position (after conversion to an amine), introduction of a hydroxyl group, acetylation, and finally deprotection and reduction. More practically, p-nitroaniline can be used as a starting material for N-substituted aminophenyl compounds, which are then reduced to the corresponding primary amine. researchgate.net
Another approach could involve 4-aminophenylacetic acid. This compound can undergo various transformations, serving as a key intermediate for compounds with potential biological activity. srce.hrresearchgate.net While not a direct route, one could envision a sequence involving the conversion of the carboxylic acid moiety to a hydroxyl group to access the 4-aminophenol core, which would then be acetylated.
Furthermore, halogenated anilines like 4-bromoaniline (B143363) serve as common starting points. The bromine can be replaced with a hydroxyl group via nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions, followed by acetylation of the phenol (B47542) and subsequent formation of the hydrochloride salt. The versatility of the aminophenyl structure is also demonstrated in its use as a derivatizing agent itself, for example, N-(4-aminophenyl)piperidine is used to tag organic acids to enhance their detection in mass spectrometry.
Chemical Reactivity and Transformation Mechanisms of 4 Aminophenyl Acetate Hcl
Reaction Mechanisms Involving the Aromatic Amino Group
The reactivity of the aromatic amino group in 4-Aminophenyl acetate (B1210297) is characteristic of anilines. However, the hydrochloride form introduces a critical modification. In solution, an equilibrium exists between the free amine (4-aminophenyl acetate) and its protonated form, the anilinium ion. The reaction conditions, particularly pH, determine which species predominates and thus dictate the reaction pathway.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. The substituent on the ring governs both the reaction rate and the position of the incoming electrophile. makingmolecules.com The amino group (-NH₂) is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. chemistrysteps.combyjus.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. byjus.com
Conversely, under acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). The positive charge on the nitrogen atom makes this group strongly deactivating and meta-directing through a powerful inductive effect, which withdraws electron density from the ring. byjus.comlibretexts.org Therefore, the outcome of electrophilic substitution on 4-Aminophenyl acetate HCl is highly dependent on the reaction medium.
Halogenation: In the presence of a non-acidic medium, the free amino group directs bromination to the ortho positions relative to the amine. For instance, the reaction of aniline (B41778) with bromine water is rapid and results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com For 4-Aminophenyl acetate, this would lead to substitution at the 3- and 5-positions.
Nitration: Direct nitration using a mixture of concentrated nitric and sulfuric acids is problematic. The strongly acidic medium protonates the amino group, leading to the formation of a significant amount of the meta-substituted product. byjus.com The deactivating nature of the anilinium ion also slows down the reaction.
Sulfonation: Reaction with sulfuric acid leads to the formation of anilinium hydrogen sulfate (B86663). Upon heating, this rearranges to form sulfanilic acid, with the sulfonic acid group predominantly in the para position. byjus.com
| Reaction Condition | Dominant Species | Directing Effect | Reactivity |
| Neutral / Basic | Amino Group (-NH₂) | Ortho, Para-directing | Activating |
| Acidic (e.g., HCl) | Anilinium Ion (-NH₃⁺) | Meta-directing | Deactivating |
While the aromatic ring of 4-Aminophenyl acetate is electron-rich and generally unreactive towards nucleophiles, the primary amino group can be chemically converted into a diazonium salt, which is an excellent leaving group. This transformation enables a wide range of nucleophilic aromatic substitution reactions.
The process, known as diazotization, involves treating the aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, at low temperatures (0–5 °C). The resulting diazonium salt (Ar-N₂⁺Cl⁻) is highly versatile. The diazonio group can be replaced by various nucleophiles in reactions such as the Sandmeyer and Schiemann reactions, allowing for the introduction of substituents that are not accessible through direct electrophilic substitution.
Table of Representative Diazonium Salt Reactions:
| Reagent | Product Substituent | Reaction Name |
| CuCl / HCl | -Cl | Sandmeyer |
| CuBr / HBr | -Br | Sandmeyer |
| CuCN / KCN | -CN | Sandmeyer |
| KI | -I | |
| HBF₄, heat | -F | Schiemann |
| H₂O, heat | -OH | |
| H₃PO₂ | -H |
4-Aminophenyl acetate, in its free amine form, can react with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This reaction is a condensation process involving the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. unsri.ac.id
The mechanism proceeds via a carbinolamine intermediate. The reaction is generally reversible and is often catalyzed by either acid or base. For this compound, a base would be required to deprotonate the anilinium ion and liberate the nucleophilic free amine before it can react with the carbonyl compound. The pH of the reaction medium is crucial; it must be acidic enough to catalyze the dehydration of the carbinolamine but not so acidic as to fully protonate the amine reactant, which would render it non-nucleophilic. unsri.ac.id The formation of the C=N (azomethine) group is confirmed by spectroscopic methods, such as the appearance of a characteristic stretching band in the IR spectrum. nih.govnih.gov
The nucleophilic character of the aromatic amino group allows it to readily participate in acylation and amidation reactions. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, including peptides and heterocyclic compounds.
Amide Formation: The amino group of 4-Aminophenyl acetate reacts with acylating agents like acid chlorides or acid anhydrides in a nucleophilic acyl substitution reaction to form a stable amide bond. nih.gov This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl) and ensure the amine remains in its deprotonated, nucleophilic state.
Peptide Synthesis: The formation of an amide bond is the cornerstone of peptide synthesis. peptide.com 4-Aminophenyl acetate can be incorporated into peptide-like structures where its amino group is coupled with the carboxylic acid of an amino acid or peptide. This is typically achieved using standard peptide coupling reagents (e.g., DIC, HOBt, PyBOP) that activate the carboxylic acid for nucleophilic attack by the amine. nih.govscielo.org.mx
Heterocycle Synthesis: The amide functionality is a common precursor in the synthesis of nitrogen-containing heterocycles. nih.gov Following amidation of 4-Aminophenyl acetate, the resulting N-acylated derivative can undergo intramolecular cyclization reactions to form various heterocyclic systems. Furthermore, the amine itself can be a key component in condensation reactions with difunctional reagents to construct rings. Amidines, which can be synthesized from the corresponding amides, are also valuable intermediates for building heterocyclic motifs. researchgate.net
Reaction Mechanisms Involving the Acetate Ester Group
The acetate ester group of 4-Aminophenyl acetate is susceptible to nucleophilic attack at the carbonyl carbon, with hydrolysis being the most common transformation.
Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol (in this case, a phenol) by reaction with water. libretexts.org The reaction can be catalyzed by either acid or base, and the two mechanisms differ significantly.
Acid-Catalyzed Hydrolysis: This is a reversible process and is the microscopic reverse of Fischer esterification. libretexts.org The mechanism involves several equilibrium steps:
Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺) to activate the carbonyl group toward nucleophilic attack. youtube.comyoutube.com
Nucleophilic attack by a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate.
Proton transfer from the attacking water moiety to the phenoxy oxygen.
Elimination of the phenol (B47542) (the leaving group) and regeneration of the protonated carbonyl group.
Deprotonation of the carbonyl to yield the carboxylic acid (acetic acid) and regenerate the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible. It involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. libretexts.org
Nucleophilic attack by a hydroxide ion (OH⁻) on the carbonyl carbon, forming a tetrahedral alkoxide intermediate.
The intermediate collapses, reforming the carbonyl double bond and eliminating the phenoxide ion as the leaving group.
A rapid, irreversible acid-base reaction occurs where the newly formed carboxylic acid protonates the phenoxide ion (or another hydroxide ion), yielding the final phenol and carboxylate salt. This final deprotonation step drives the equilibrium toward the products.
Kinetic Studies: The rate of ester hydrolysis is highly dependent on pH and temperature. beilstein-journals.orgoarjpublication.com Kinetic studies are often performed by monitoring the formation of the product (e.g., the phenolate (B1203915) ion) spectrophotometrically over time under controlled conditions. beilstein-journals.orgnih.gov The reaction generally follows pseudo-first-order kinetics when one reactant (water or hydroxide) is in large excess. nitt.edu Studies on related compounds like p-nitrophenyl acetate show that electron-withdrawing groups on the phenyl ring of the leaving group increase the rate of hydrolysis by stabilizing the resulting phenoxide ion. Conversely, electron-donating groups, like the amino group in 4-aminophenyl acetate, would be expected to decrease the rate of hydrolysis compared to unsubstituted phenyl acetate.
Table of Hydrolysis Parameters for Related Phenyl Acetates:
| Ester | Condition | Rate Constant (k) | Notes |
| p-Nitrophenyl acetate | Alkaline | Relatively High | Electron-withdrawing group stabilizes the leaving group. beilstein-journals.org |
| m-Nitrophenyl acetate | Alkaline | Intermediate | Positional effect of the electron-withdrawing group. beilstein-journals.org |
| Phenyl acetate | Alkaline | Baseline | Unsubstituted reference. |
| 4-Aminophenyl acetate | Alkaline | Relatively Low | Electron-donating group destabilizes the leaving group. |
Redox Chemistry of this compound
The redox chemistry of this compound is primarily dictated by the 4-aminophenol (B1666318) structure, which can undergo both oxidation and reduction reactions at the amino and hydroxyl-substituted aromatic ring. The acetate group is generally stable under these conditions but can be hydrolyzed, particularly in acidic or basic media, influencing the final products.
The oxidation of 4-aminophenol derivatives is a complex process that can proceed through several pathways, often initiated by the formation of radical intermediates. The primary oxidation site is the aminophenol ring, which readily loses electrons to form reactive species that can subsequently dimerize, polymerize, or be further oxidized to quinone-like structures.
Key Oxidation Products of p-Aminophenol Derivatives
| Initial Reactant | Oxidizing Agent/Method | Key Products/Intermediates | Reference |
|---|---|---|---|
| p-Aminophenol | Electrochemical Oxidation | p-Benzoquinoneimine, Hydroquinone, p-Benzoquinone | ua.es |
| p-Aminophenol | Horseradish Peroxidase/H₂O₂ | p-Aminophenoxy radical, Indophenol (B113434), Polymeric materials | researchgate.net |
The oxidation can also be catalyzed by enzymes. For instance, horseradish peroxidase catalyzes the one-electron oxidation of p-aminophenol to the p-aminophenoxy free radical. researchgate.net This radical is a key intermediate that can lead to the formation of various products, including polymeric materials and indophenol dyes. researchgate.net Similarly, enzymatic degradation for wastewater treatment shows the conversion of 4-aminophenol first to benzoquinone, which is then broken down into smaller organic acids and eventually mineralized to CO₂ and H₂O. researchgate.net
The reaction pathway is highly dependent on factors such as pH, the nature of the oxidant, and the presence of catalysts. In acidic solutions, the amino group is protonated, which can affect the oxidation potential and mechanism. stackexchange.com Nevertheless, oxidation readily proceeds, often leading to complex mixtures of colored polymeric products. researchgate.net
The aromatic ring of this compound can be reduced to its corresponding saturated cyclohexyl derivative through catalytic hydrogenation. This reaction typically requires a metal catalyst, high pressure, and a suitable solvent. The process involves the addition of hydrogen across the double bonds of the benzene ring, converting it into a cyclohexane (B81311) ring.
The hydrogenation of 4-acetamidophenol (a closely related compound) yields N-(4-hydroxycyclohexyl)acetamide. academie-sciences.fr This product exists as two diastereomers: a cis-isomer and a trans-isomer. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. Raney Nickel is a commonly used catalyst for this transformation. academie-sciences.fr Theoretical and experimental studies have shown that the cis-isomer can be converted to the more stable trans-isomer through epimerization, a process that can be facilitated by the catalyst under reflux conditions. academie-sciences.fr
Patented methods also describe the preparation of trans-4-amino-cyclohexyl acetate derivatives through the catalytic hydrogenation of unsaturated precursors, highlighting the industrial relevance of this reduction. google.com A variety of catalysts are effective for the hydrogenation of aromatic rings, with rhodium, ruthenium, and palladium-based catalysts being widely used. tcichemicals.comresearchgate.net
Catalysts and Conditions for Aromatic Ring Hydrogenation
| Substrate Type | Catalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 4-Acetamidophenol | Raney-Ni | N-(4-hydroxycyclohexyl)acetamide | Produces a mix of cis and trans isomers; epimerization to trans is possible. | academie-sciences.fr |
| 4-Aminocyclohexanone derivative | Catalytic Hydrogenation | trans-4-amino-cyclohexyl acetate derivative | High trans selectivity achieved through crystallization. | google.com |
| Nitrobenzene | Au₃₆(SR)₂₄ clusters | p-Aminophenol | Demonstrates high selectivity in a related reaction type. | rsc.org |
Derivatization Reactions for Specific Chemical Targets
The functional groups of this compound—the primary aromatic amine, the ester, and the aromatic ring—allow for a wide range of derivatization reactions to create materials with specific properties.
The primary amino group on this compound is a key functional handle for covalently grafting the molecule onto carbon surfaces. A common and effective method involves converting the amine into a diazonium salt, which is then chemically or electrochemically reduced to form a highly reactive aryl radical. This radical readily forms a stable covalent bond with the carbon surface. nih.govresearchgate.net
The process begins with the diazotization of the amino group using a reagent like sodium nitrite (NaNO₂) in an acidic solution, or organic nitrites such as tert-butyl nitrite. chemrxiv.org This reaction forms an intermediate aryl diazonium salt. When this salt is exposed to a carbon surface (e.g., glassy carbon, carbon fibers, graphene), it can be reduced, releasing nitrogen gas and generating an aminophenyl acetate radical that bonds to the surface. nih.govnih.gov
This "electrografting" technique allows for the creation of robust, functionalized layers on various carbon materials. nih.gov The resulting surfaces, bearing aminophenyl moieties, can be used for a variety of applications, including the development of electrochemical biosensors, where the surface-immobilized groups provide specific chemical and physical properties. nih.gov The efficiency and morphology of the grafted layer can be analyzed using techniques like X-ray photoelectron spectroscopy (XPS), cyclic voltammetry, and atomic force microscopy (AFM). nih.govnih.gov
Data on Diazonium-Based Surface Functionalization
| Carbon Substrate | Functional Group Source | Surface Coverage (mol/cm²) | Characterization Methods | Reference |
|---|---|---|---|---|
| Glassy Carbon | 4-Nitrophenyl diazonium | 6.5 x 10⁻¹⁰ | Cyclic Voltammetry, XPS, Raman Spectroscopy | nih.gov |
The aminophenyl group of this compound can participate in polymerization reactions to form polymers and composite materials. The reactivity is similar to that of other aminophenols and anilines.
One major pathway is electropolymerization. The electrochemical oxidation of p-aminophenol can lead to the formation of soluble, electroactive polymers. ua.es The oxidation generates radical cations that can couple together, forming polymer chains. The resulting polymers, such as poly(p-aminophenol), often possess interesting redox properties and can be conductive, making them suitable for applications in sensors and electronic devices. The structure of the polymer can contain phenoxazine (B87303) units, formed through the coupling of the amine and hydroxyl groups of different monomer units. ua.es
Beyond electropolymerization, the amino group can react in step-growth polycondensation reactions. For example, it can react with diacids, diesters, or acid chlorides to form polyamides. nih.gov Similarly, the phenolic hydroxyl group (after hydrolysis of the acetate) could react with appropriate comonomers to form polyesters. While direct polymerization of 4-Aminophenyl acetate is not widely documented, the reactivity of its core structure is well-established in polymer science. For instance, polymers synthesized from related compounds like Bis(4-aminophenyl) methane (B114726) show varying degrees of thermal stability depending on their aromatic and aliphatic content. chemrevlett.com
These polymerization capabilities allow for the incorporation of the aminophenyl moiety into larger polymer backbones or for its use in creating composite materials where the monomer is polymerized in the presence of a filler or matrix material.
Advanced Spectroscopic and Crystallographic Investigations of 4 Aminophenyl Acetate Hcl and Its Derivatives
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Structural Elucidation
Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 4-Aminophenyl acetate (B1210297) HCl is characterized by distinct absorption bands corresponding to its primary functional moieties: the anilinium group, the aromatic ring, and the acetate ester.
The protonated amino group (-NH3+) of the anilinium cation gives rise to strong, broad absorption bands in the region of 3000-2800 cm⁻¹. These bands are attributed to N-H stretching vibrations. Additionally, characteristic N-H bending (asymmetric and symmetric) vibrations typically appear in the 1600-1500 cm⁻¹ range.
The ester functional group is readily identified by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected to appear around 1760-1730 cm⁻¹. The C-O stretching vibrations of the ester linkage produce two distinct bands: an asymmetric C-O-C stretch between 1250-1200 cm⁻¹ and a symmetric stretch between 1100-1000 cm⁻¹.
The presence of the para-substituted benzene (B151609) ring is confirmed by several characteristic peaks. Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of sharp bands in the 1610-1450 cm⁻¹ region. Furthermore, the para-substitution pattern gives rise to a strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ range.
Table 1: Characteristic FTIR Absorption Bands for 4-Aminophenyl acetate HCl
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2800 | N-H Stretch | Anilinium (-NH₃⁺) |
| 1760-1730 | C=O Stretch | Ester |
| 1610-1450 | C=C Stretch | Aromatic Ring |
| 1600-1500 | N-H Bend | Anilinium (-NH₃⁺) |
| 1250-1200 | C-O-C Asymmetric Stretch | Ester |
| 1100-1000 | C-O-C Symmetric Stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis of Chemical Shifts, Coupling Constants, and Multiplicities
Proton (¹H) NMR: The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the protons. The acetate methyl group (-CH₃) is expected to appear as a sharp singlet at approximately 2.3 ppm. The aromatic protons, due to the para-substitution, form a characteristic A₂B₂ spin system, appearing as two distinct doublets. The protons ortho to the acetoxy group are typically shifted downfield compared to those ortho to the anilinium group, with expected chemical shifts in the range of 7.2-7.5 ppm and 7.0-7.3 ppm, respectively. The coupling constant (³J) between these adjacent aromatic protons is typically in the range of 7-9 Hz. libretexts.org The protons of the anilinium group (-NH₃⁺) often appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~2.3 | Singlet | - | -OCOCH₃ |
| ~7.2-7.5 | Doublet | 7-9 | Ar-H (ortho to -OAc) |
| ~7.0-7.3 | Doublet | 7-9 | Ar-H (ortho to -NH₃⁺) |
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The methyl carbon of the acetate group is expected at a high field, around 21 ppm. The carbonyl carbon of the ester is significantly deshielded, appearing in the region of 169-171 ppm. The aromatic carbons will show four distinct signals. The carbon atom bonded to the ester oxygen (C-O) is expected around 148-150 ppm, while the carbon bonded to the anilinium nitrogen (C-N) would appear around 135-138 ppm. The remaining aromatic CH carbons would have signals in the typical aromatic region of 120-130 ppm.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~21 | -OCOCH₃ |
| ~122 | Ar-CH (ortho to -NH₃⁺) |
| ~123 | Ar-CH (ortho to -OAc) |
| ~135-138 | Ar-C-N |
| ~148-150 | Ar-C-O |
Advanced NMR Techniques (e.g., 2D HMBC, ¹⁵N NMR) for Comprehensive Structural Connectivity
To unambiguously confirm the molecular structure, advanced 2D NMR techniques are employed. ipb.pt The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for establishing long-range (2- and 3-bond) correlations between protons and carbons. For this compound, key HMBC correlations would include a cross-peak between the methyl protons (~2.3 ppm) and the carbonyl carbon (~170 ppm), confirming the acetate fragment. Additionally, correlations from the aromatic protons to various carbons in the ring would solidify the substitution pattern.
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the nitrogen atom. magritek.com For anilinium-type compounds, the ¹⁵N chemical shift is sensitive to substituent effects. nih.gov The nitrogen in this compound would be expected to have a chemical shift significantly different from its free-base aniline (B41778) counterpart due to protonation, providing insight into the electronic environment of the nitrogen atom. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular weight of the intact salt is 187.62 g/mol . biosynth.comcymitquimica.com In typical electrospray ionization (ESI) mass spectrometry, the spectrum would show a prominent peak for the protonated cation [M+H]⁺ at a mass-to-charge ratio (m/z) of 152.07, corresponding to the molecular formula C₈H₁₀NO₂⁺.
Under electron ionization (EI) conditions, the molecule undergoes characteristic fragmentation. A primary fragmentation pathway involves the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion (m/z 151) to produce the radical cation of 4-aminophenol (B1666318) at m/z 109. This fragment can further lose a hydrogen cyanide molecule (HCN, 27 Da) or a carbon monoxide molecule (CO, 28 Da) to yield ions at m/z 82 or m/z 81, respectively.
Table 4: Expected Mass Spectrometry Fragmentation for the 4-Aminophenyl acetate cation
| m/z | Proposed Fragment |
|---|---|
| 151 | [M]⁺ (Molecular Ion) |
| 109 | [M - CH₂CO]⁺ |
X-ray Crystallographic Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. mdpi.comnih.gov
Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure Determination
While a specific crystal structure for this compound is not publicly documented, analysis of closely related anilinium chloride derivatives, such as 4-methoxyanilinium (B12549976) chloride and 4-ethoxyanilinium chloride, allows for a detailed prediction of its solid-state structure. nih.govnih.gov
Table 5: Representative Crystallographic Data for a Similar Compound (4-Methoxyanilinium chloride) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₀NO⁺ · Cl⁻ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 8.905 |
| b (Å) | 8.489 |
| c (Å) | 21.817 |
| V (ų) | 1649.3 |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices
While the specific crystal structure of this compound is not detailed in the available literature, a comprehensive analysis can be conducted by examining closely related anilinium chloride derivatives, such as 4-methoxyanilinium chloride and 4-ethoxyanilinium chloride. In the solid state, the structure of this compound is expected to consist of a 4-acetoxyanilinium cation and a chloride anion.
The primary organizing force within the crystal lattice is the hydrogen bonding between the protonated ammonium (B1175870) group (-NH₃⁺) of the cation and the chloride anions (Cl⁻). These N-H···Cl interactions are a recurring motif in anilinium chloride salts. nih.govnih.gov Typically, each anilinium cation is surrounded by multiple chloride anions, and vice-versa, forming extensive networks that define the crystal packing. These hydrogen bonds link the ions into chains or more complex three-dimensional arrays. nih.govresearchgate.net
In addition to the strong N-H···Cl hydrogen bonds, other weaker intermolecular interactions play a crucial role in stabilizing the crystal lattice. These include:
π-π stacking: The aromatic rings of adjacent 4-acetoxyanilinium cations can stack on top of each other. The centroid-centroid distance in similar structures, like 4-ethoxyanilinium chloride, has been measured at 4.873 (2) Å, indicating the presence of these stabilizing packing interactions. nih.gov
C-H···π interactions: Hydrogen atoms from the phenyl ring or the acetyl group can interact with the π-electron system of an adjacent aromatic ring. nih.gov
Hydrogen-hydrogen bonding: Stabilizing interactions can occur between hydrogen atoms that are in close proximity within the crystal lattice. molport.com
These collective interactions result in a highly ordered and stable crystalline structure. The specifics of the crystal system and unit cell parameters for analogous compounds provide a template for what can be expected for this compound.
| Compound | Crystal System | Space Group | Key Hydrogen Bond Distances (N···Cl) | Reference |
|---|---|---|---|---|
| 4-Ethoxyanilinium chloride | Orthorhombic | Pbca | 3.104 (2) Å to 3.114 (2) Å | nih.gov |
| 4-Methoxyanilinium chloride | Orthorhombic | P2₁2₁2₁ | Not specified | nih.gov |
Examination of Zwitterionic Tautomerism in Solid State Structures
Zwitterionic tautomerism involves the intramolecular transfer of a proton, resulting in a molecule with both a positive and a negative formal charge. This phenomenon is common in compounds containing both acidic and basic functional groups, such as amino acids.
However, for this compound, the existence of a zwitterionic tautomer in the solid state is not expected. This compound is the salt of a weak base (the amino group of 4-aminophenyl acetate) and a strong acid (hydrochloric acid). Consequently, in the crystalline form, the amine nitrogen is protonated to form an anilinium cation (-NH₃⁺), and the chloride ion (Cl⁻) serves as the counter-ion. nih.govnih.gov
Crystal structure analyses of analogous compounds, including 4-carboxyanilinium chloride and other anilinium halides, consistently show this ionic pairing. nih.govresearchgate.net The C-N bond length in these protonated structures is typically around 1.47 Å, which is characteristic of a single bond and longer than the C-N bond in the neutral, unprotonated amine (approx. 1.37-1.41 Å). researchgate.netsigmaaldrich.com This evidence strongly indicates that the solid-state structure is that of a true salt, 4-acetoxyanilinium chloride, rather than a zwitterion. For a zwitterion to form, the acetate group would need to deprotonate a part of the molecule, which is not feasible in this structure.
UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of this compound. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores within the this compound molecule—the substituted benzene ring and the carbonyl group of the ester—give rise to characteristic absorption bands.
The primary electronic transitions expected for this molecule are:
π → π* transitions: These high-intensity absorptions arise from the excitation of electrons in the π-system of the aromatic ring. For the related compound 4-aminophenol, absorption maxima are observed around 194 nm and 218 nm in an acidic mobile phase. sielc.com The acetate group acts as an auxochrome and may cause a slight shift in these wavelengths.
n → π* transitions: These transitions involve the promotion of non-bonding electrons (lone pairs) on the oxygen atoms of the ester and carbonyl groups to an anti-bonding π* orbital. These transitions are typically of lower intensity and occur at longer wavelengths than π → π* transitions. nih.gov
| Transition Type | Orbitals Involved | Typical Wavelength | Expected in this compound |
|---|---|---|---|
| π → π | π bonding to π anti-bonding | < 300 nm | Yes (Aromatic Ring, Carbonyl) |
| n → π | Non-bonding to π anti-bonding | 250-400 nm | Yes (Ester and Carbonyl Oxygens) |
Beyond structural elucidation, UV-Vis spectroscopy is a powerful technique for reaction monitoring. spectroscopyonline.com As the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law), changes in the UV-Vis spectrum can be used to track the progress of a chemical reaction in real-time. For instance, in a reaction where this compound is either consumed or produced, its concentration can be monitored by measuring the change in absorbance at one of its characteristic λ_max values. researchgate.net This method allows for the determination of reaction kinetics, including the reaction order and rate constant, by observing the disappearance of a reactant or the formation of a product over time. spectroscopyonline.comthermofisher.com
Other Advanced Spectroscopic Techniques (e.g., Zeta Potential)
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. While not a spectroscopic technique in the traditional sense, electrokinetic potential measurements provide critical information about the surface charge of materials in a liquid medium.
If this compound were used to functionalize the surface of a material, such as nanoparticles or a biomaterial substrate, the resulting surface charge would be significantly influenced by the anilinium group. In an aqueous solution at acidic to near-neutral pH, the amino group will be protonated (-NH₃⁺). This positive charge at the solid-liquid interface creates a positive zeta potential. researchgate.netnih.gov
The magnitude of the zeta potential is dependent on factors like pH and the ionic strength of the surrounding medium. scispace.com For surfaces functionalized with amino groups, a positive zeta potential is typically observed under acidic to slightly basic conditions. researchgate.net This surface charge governs the interaction of the functionalized material with its environment, including its ability to bind to negatively charged molecules or cells and its stability against aggregation in colloidal systems. nih.gov
Computational Chemistry and Theoretical Modeling of 4 Aminophenyl Acetate Hcl
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as a derivative of 4-aminophenyl acetate (B1210297), might interact with a biological target, typically a protein or enzyme.
Research has shown that the 4-aminophenyl acetate moiety is a valuable fragment in the design of targeted inhibitors. For instance, it has been incorporated into novel compounds designed as inhibitors for Mycobacterium tuberculosis InhA, a crucial enzyme in the synthesis of mycolic acids. Docking studies of these derivatives help elucidate the binding mode within the enzyme's active site, revealing key interactions that contribute to inhibitory activity. Similarly, this scaffold has been used in the synthesis of potential Focal Adhesion Kinase (FAK) inhibitors for cancer therapy and in the design of allosteric inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a target for autoimmune diseases. In these studies, the 4-aminophenyl acetate portion of the molecule often serves as a key linker or pharmacophore that can be modified to optimize binding affinity and selectivity. The docking results guide the rational design of more potent and specific therapeutic agents. pnrjournal.comnih.gov
Below is a table summarizing the application of molecular docking for compounds derived from 4-aminophenyl acetate:
Density Functional Theory (DFT) Applications to Reaction Mechanisms and Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and study reaction mechanisms. For 4-aminophenyl acetate, DFT calculations can provide deep insights into its stability, reactivity, and spectroscopic characteristics.
DFT studies can be employed to calculate the energies of reactants, transition states, and products, thereby mapping out the energy profile of a chemical reaction. This is valuable for understanding the synthetic routes used to create derivatives of 4-aminophenyl acetate. For example, DFT can be used to assess the relative stability of different isomers or reaction intermediates, guiding synthetic strategies toward the desired product. nih.gov Furthermore, DFT is used to predict various molecular properties, such as vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra). researchgate.net One significant application is the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A large gap implies high stability, whereas a small gap suggests higher reactivity. nih.gov
Table 2: Applications of DFT in Analyzing Aminophenyl Acetate Derivatives
| DFT Calculation | Property/Application Investigated | Significance |
|---|---|---|
| Geometric Optimization | Molecular structure (bond lengths, angles) | Provides the most stable 3D conformation of the molecule |
| HOMO-LUMO Energy Gap | Chemical reactivity and stability | Predicts the molecule's propensity to undergo chemical reactions nih.gov |
| Vibrational Analysis | Infrared (IR) and Raman spectra | Correlates theoretical spectra with experimental data for structural confirmation |
| Reaction Pathway Analysis | Transition state energies | Elucidates reaction mechanisms and predicts reaction feasibility |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, encompassing methods from semi-empirical to high-level ab initio techniques, are fundamental for understanding the electronic structure of molecules and predicting their reactivity. northwestern.edulsu.edu For 4-aminophenyl acetate HCl, these calculations can map the electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and quantify properties like dipole moment and polarizability. northwestern.edu
The electronic structure of 4-aminophenyl acetate is characterized by the electron-donating amino group (-NH2) and the electron-withdrawing acetyl group (-C(O)CH3), both attached to the phenyl ring. Quantum calculations can precisely model the resonance and inductive effects that govern the electron distribution. The nitrogen atom of the amino group is a primary nucleophilic site, while the carbonyl carbon of the ester is an electrophilic site. In the HCl salt form, the protonated aminophenyl group (-NH3+) becomes strongly electron-withdrawing. These calculations can predict the outcomes of chemical reactions, such as the acylation of the amino group or the hydrolysis of the ester. Furthermore, properties like ionization potential and electron affinity can be computed, which are essential for understanding the molecule's behavior in redox reactions. nih.gov
Theoretical Prediction and Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, Electrostatic Interactions)
The physical properties and biological activity of a molecule are heavily influenced by its intermolecular interactions. Theoretical methods are crucial for predicting and analyzing these non-covalent forces, such as hydrogen bonds and electrostatic interactions. For this compound, these forces are particularly important.
The molecule possesses several functional groups capable of forming strong intermolecular connections. The protonated amino group (-NH3+) is a strong hydrogen bond donor. The carbonyl oxygen of the ester group is a hydrogen bond acceptor. The phenyl ring can participate in π-π stacking and C-H-π interactions. mdpi.com Theoretical calculations can determine the optimal geometries and energies of these interactions. For example, the interaction energy between molecular pairs can be quantified to understand the crystal packing forces. researchgate.net Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.net These theoretical predictions are vital for understanding how the molecule interacts with itself in the solid state or with biological targets like proteins, where hydrogen bonding and electrostatic interactions often dominate the binding affinity. mdpi.com
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The utility of 4-aminophenyl acetate (B1210297) HCl is prominent in the construction of elaborate organic molecules. The amino group can be readily diazotized or used as a nucleophile, while the acetate group can be hydrolyzed to reveal a phenolic hydroxyl group, providing multiple pathways for molecular elaboration. google.com This makes it a valuable precursor for fine chemicals, pharmaceuticals, and crop protection agents. google.com
The aminophenyl moiety derived from 4-aminophenyl acetate is a fundamental component in the synthesis of numerous heterocyclic systems. While direct use of the acetate is less common, its precursor, 4-aminophenol (B1666318), is widely employed in cyclization reactions to form these important scaffolds.
Pyrazoles : Pyrazole (B372694) derivatives are often synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comslideshare.net The aminophenyl group can be incorporated into the pyrazole structure, and aminopyrazoles are recognized as advantageous frameworks for developing ligands for various enzymes and receptors. mdpi.com 4-aminopyrazole derivatives, in particular, are useful as intermediates in the preparation of pharmaceutical compounds. google.com
Quinolines : The synthesis of quinoline (B57606) scaffolds frequently involves the condensation of anilines or their derivatives. researchgate.net For instance, 8-hydroxyquinoline (B1678124) derivatives can be synthesized using aminophenols in multi-component reactions with aldehydes and alkynes, such as the Povarov reaction. researchgate.net 4-Aminoquinolines are a critical scaffold in medicinal chemistry. frontiersin.org
Oxazines and Thiazines : 1,3-Oxazine and 1,3-thiazine derivatives can be synthesized from chalcones, which in turn can be prepared from precursors like 4-hydroxyacetophenone. researchgate.net The reaction of these chalcones with urea (B33335) or thiourea (B124793) yields the corresponding oxazine (B8389632) or thiazine (B8601807) rings. researchgate.net These heterocyclic systems are present in many biologically important compounds and are valuable in medicinal chemistry. researchgate.netbiosynth.comijrpr.com
Tetrazoles : Tetrazole rings are often formed via the [3+2] cycloaddition of azides with nitriles or isocyanides. nih.govresearchgate.net An amine, such as that in the 4-aminophenyl group, can be a precursor in these synthetic routes. nih.gov For example, Schiff bases formed from aminophenyl compounds can be cyclized with sodium azide (B81097) to yield tetrazole derivatives. chemrevlett.com The tetrazole group is often used as a bioisostere for a carboxylic acid in drug design. researchgate.netchalcogen.ro
Table 1: Synthesis of Heterocyclic Systems from Aminophenyl Precursors
| Heterocycle | General Synthetic Approach | Precursor Type | Key Reagents |
|---|---|---|---|
| Pyrazoles | Condensation/Cyclization | 1,3-Dicarbonyl compounds & Hydrazines | Hydrazine, Acid/Base Catalyst |
| Quinolines | Povarov Reaction | Aminophenols, Aldehydes, Alkynes | Lewis Acid Catalyst |
| Oxazines | Cyclization of Chalcones | 4-Hydroxyacetophenone derivatives | Urea, Acid Catalyst |
| Thiazines | Cyclization of Chalcones | 4-Hydroxyacetophenone derivatives | Thiourea, Base |
| Tetrazoles | Cyclization of Schiff Bases | Aminophenyl compounds | Sodium Azide |
4-Aminophenyl acetate and its derivatives are important intermediates in the chemical industry. The amino group can be diazotized and subsequently used in various coupling reactions, such as the Heck reaction, to form more complex aromatic structures. google.com Furthermore, these compounds are utilized in the preparation of azo dyes. google.com The diazotized amine is reacted with a coupling component to produce the characteristic azo linkage (-N=N-) that forms the chromophore of the dye.
The structure of 4-aminophenyl acetate is closely related to that of 4-aminophenol, which is a crucial intermediate in the pharmaceutical industry. digitellinc.comwikipedia.org Most notably, 4-aminophenol is the final precursor in the industrial synthesis of paracetamol (acetaminophen), which is formed by treating 4-aminophenol with acetic anhydride (B1165640). wikipedia.org Additionally, related compounds like 4-aminophenylacetic acid are used as a starting point to synthesize novel heterocyclic compounds with potential biological activities. srce.hrresearchgate.net 4-Aminophenyl acetate itself has been investigated for its potential pharmacological properties, including the inhibition of pro-inflammatory cytokines. biosynth.comcymitquimica.com
Advanced Materials Chemistry Applications
The reactivity of the aminophenyl group makes 4-aminophenyl acetate and its derivatives useful for modifying the surfaces of materials and for incorporation into novel polymers and composites.
The functionalization of carbon materials is essential for a wide range of applications, including catalysis, sensing, and energy conversion. mdpi.com The amine group of 4-aminophenol (derived from 4-aminophenyl acetate) can be used to modify carbon surfaces. One prominent method is the electrochemical modification of graphite (B72142) electrodes, where 4-aminophenol is electropolymerized to form a poly(4-aminophenol) film on the graphite surface. researchgate.net This process alters the electrochemical properties of the electrode and can be used to immobilize biomolecules for sensor applications. researchgate.net Similarly, related compounds like 4-aminobenzoic acid have been used to functionalize graphene oxide during the electrochemical exfoliation of graphite. mdpi.com This surface modification can introduce new functionalities and improve the performance of the carbon material in specific applications. mdpi.com
Table 2: Functionalization of Graphite with Aminophenyl Compounds
| Carbon Material | Functionalization Method | Reagent | Resulting Feature | Application |
|---|---|---|---|---|
| Graphite Electrode | Electropolymerization | 4-Aminophenol | Poly(4-aminophenol) film | Genosensors researchgate.net |
| Graphite | Electrochemical Exfoliation | 4-Aminobenzoic Acid | Aminobenzoic acid functionalized graphene oxide | Supercapacitors, Oxygen Reduction mdpi.com |
| Graphite Paste Electrode | Modification | Platinized agarose (B213101) microspheres | Enhanced electrochemical determination of 4-aminophenol | Water Pollutant Sensing nih.gov |
The aminophenyl moiety is a valuable component in polymer chemistry. It can be incorporated into polymer backbones to impart specific properties or used as a template for creating functional materials. For example, molecularly imprinted polymers (MIPs) have been synthesized using 4-aminophenol as the template molecule. scielo.br This process creates a polymer with cavities specifically shaped to recognize and bind 4-aminophenol, which can be used for selective separation or sensing. scielo.br In other applications, compounds like Bis(4-aminophenyl) methane (B114726) are used as monomers to synthesize polymers containing Schiff bases, which can then be further reacted to create thermally stable polymers with high aromatic content. chemrevlett.com
Analytical Methodologies and Characterization in Research Contexts
Spectrophotometric Method Development and Validation for Derivatives
Spectrophotometry is a widely used analytical technique due to its simplicity, cost-effectiveness, and speed. semanticscholar.orgnih.gov For derivatives of 4-Aminophenyl acetate (B1210297) HCl, particularly those that may lack strong chromophores, spectrophotometric methods often involve a derivatization step to produce a colored or UV-active compound that can be easily quantified. semanticscholar.org
The development of such a method typically involves the reaction of the primary amino group of the aminophenyl moiety. For instance, a condensation reaction with an aldehyde, like p-dimethylaminobenzaldehyde (DMAB), can generate a colored product. nih.gov Another common approach is the Hantzsch reaction, where the primary amine condenses with acetylacetone (B45752) and formaldehyde (B43269) to produce a yellow-colored product. unesp.brscielo.br The resulting derivative's absorbance is then measured at its wavelength of maximum absorption (λmax).
Method validation is a critical step to ensure the reliability and accuracy of the developed spectrophotometric method. nih.gov This process is conducted following guidelines from the International Conference on Harmonisation (ICH) and involves evaluating several key parameters. nih.gov
Key Validation Parameters for a Spectrophotometric Method:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is often evaluated by the correlation coefficient (r²) of the calibration curve. | r² > 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is assessed using recovery studies by spiking a known amount of standard into a sample matrix. | 98-102% recovery |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD) for intraday and interday analyses. | %RSD < 2% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (typically 3:1) |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically 10:1) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. | No interference from excipients or related substances at the λmax of the derivative. |
For a hypothetical derivative of 4-Aminophenyl acetate, a validation study might yield results similar to those in the table below, confirming the method is suitable for its intended purpose.
Example Validation Data for a Spectrophotometric Method
| Parameter | Result |
| Wavelength (λmax) | 430 nm |
| Linearity Range | 5-25 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Molar Absorptivity | 1.067 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Sandell's Sensitivity | 0.0471 µg·cm⁻² |
| Accuracy (% Recovery) | 99.10% - 101.60% nih.gov |
| Precision (%RSD, Interday) | < 2.0% nih.gov |
These validated methods are crucial for the quantitative analysis of derivatives in various stages of research and quality control. nih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC)
Chromatographic techniques are indispensable for separating and identifying components within a mixture. Thin-Layer Chromatography (TLC) is a particularly valuable tool in the context of 4-Aminophenyl acetate HCl research due to its speed, low cost, and simplicity. libretexts.orgresearchgate.net It is widely used for assessing the purity of the compound and for monitoring the progress of chemical reactions. libretexts.orgresearchgate.net
Purity Assessment: To assess the purity of a sample of this compound, a small amount is dissolved in a suitable solvent and spotted onto a TLC plate. libretexts.org Alongside it, a reference standard of the pure compound is also spotted. The plate is then developed in a chamber containing an appropriate mobile phase (a solvent or mixture of solvents). After development, the spots are visualized, often using a UV lamp or a chemical staining agent. researchgate.net The presence of a single spot for the sample that corresponds to the reference standard indicates a high degree of purity. researchgate.net The appearance of multiple spots suggests the presence of impurities. libretexts.org The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.
Reaction Monitoring: TLC is highly effective for monitoring the progress of a reaction, such as the synthesis of this compound or one of its derivatives. libretexts.org Aliquots are taken from the reaction mixture at different time intervals and spotted on a TLC plate. youtube.com Typically, three lanes are used: one for the starting material, one for the reaction mixture, and one for a co-spot (a mixture of the starting material and the reaction mixture). libretexts.org
The progress of the reaction is observed by the gradual disappearance of the spot corresponding to the starting material and the appearance and intensification of a new spot corresponding to the product. libretexts.orgyoutube.com The reaction is considered complete when the spot for the starting material is no longer visible in the reaction mixture lane. libretexts.org
TLC Plate Visualization for Reaction Monitoring:
| Lane | Time = 0 min | Time = 30 min | Time = 60 min (Complete) |
| Starting Material (SM) | Strong Spot at Rf = 0.4 | Strong Spot at Rf = 0.4 | Strong Spot at Rf = 0.4 |
| Reaction Mixture (RM) | Strong Spot at Rf = 0.4 | Faint Spot at Rf = 0.4, Strong Spot at Rf = 0.7 | No Spot at Rf = 0.4, Strong Spot at Rf = 0.7 |
| Product (P) | No Spot | Faint Spot at Rf = 0.7 | Strong Spot at Rf = 0.7 |
Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using various staining reagents that react with the functional groups present. epfl.ch For a compound like this compound, stains that react with primary amines (e.g., ninhydrin) or general oxidizing agents (e.g., potassium permanganate) can be effective. epfl.chillinois.edu
Broader Contributions of Analytical Chemistry to this compound Research
The role of analytical chemistry in the research of this compound extends far beyond routine purity checks and reaction monitoring. It forms the bedrock of chemical synthesis and characterization, providing a detailed understanding of the substance's properties and behavior. americanpharmaceuticalreview.comwdh.ac.id
Analytical techniques are crucial for:
Structural Elucidation: Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure of newly synthesized derivatives of this compound.
Raw Material and Intermediate Characterization: In a synthetic pathway, the identity and purity of all starting materials and intermediates must be rigorously confirmed. americanpharmaceuticalreview.com Techniques like High-Performance Liquid Chromatography (HPLC) are often employed for this purpose, providing quantitative data on purity and impurity profiles. americanpharmaceuticalreview.comsigmaaldrich.com
Stability Studies: Analytical methods are developed to assess the stability of this compound under various conditions (e.g., heat, light, humidity). This involves quantifying the parent compound and identifying any degradation products that may form over time.
Development of Analytical Profiles: A comprehensive analytical profile for a compound like this compound includes a wide range of physicochemical data, such as solubility, melting point, and spectral properties. wdh.ac.id This information is essential for all stages of research and development.
The integration of various analytical methodologies provides a holistic characterization of this compound. This ensures the reliability of research data and is a prerequisite for any further investigation into its chemical or biological properties.
Mechanistic Biological Chemistry Investigations Involving 4 Aminophenyl Acetate Hcl and Its Analogs
Enzymatic Reaction Mechanisms and Substrate Activity
Mechanistic Studies of Enzyme Activation by Organomercurial Analogs (e.g., 4-Aminophenylmercuric Acetate)
The organomercurial analog of 4-aminophenyl acetate (B1210297), 4-aminophenylmercuric acetate (APMA), is a widely used agent in biochemical studies to induce the activation of latent metalloproteinases (MMPs). The primary mechanism proposed for this activation is the "cysteine switch" model. acs.orgresearchgate.net In this model, the proenzyme (zymogen) form of the MMP is kept inactive by the coordination of a cysteine residue's sulfhydryl group within the propeptide domain to the zinc ion in the enzyme's active site. nih.gov This interaction effectively blocks substrate access. nih.gov
APMA is thought to activate the enzyme by reacting with this cysteine's sulfhydryl group, causing its displacement from the zinc ion and exposing the active site. acs.orgresearchgate.net This disruption then typically leads to an autocatalytic cleavage of the propeptide, resulting in a permanently active enzyme. researchgate.net
However, research on stromelysin-1 (MMP-3) has revealed a more complex activation mechanism. Studies using site-directed mutagenesis have shown that the interaction of APMA is not solely with the conserved cysteine residue (Cys-75). acs.orgnih.gov While wild-type stromelysin-1 and mutants where the cysteine was replaced (C75S and C75H) were still activated by APMA, mutants of a nearby salt bridge (R74K and D79A) failed to activate. nih.govresearchgate.net This indicates that APMA-induced activation of stromelysin-1 involves additional protein interactions beyond the cysteine residue, with the R74-D79 salt bridge playing a critical role in the process. nih.gov It has been suggested that APMA may first induce a conformational change in the propeptide, which is then followed by the binding to the cysteine. acs.org
| Enzyme Variant | Mutation Details | Activation by APMA | Reference |
|---|---|---|---|
| Wild-Type | No mutation | Yes | nih.gov |
| C75S | Cysteine-75 to Serine | Yes | nih.gov |
| C75H | Cysteine-75 to Histidine | Yes | nih.gov |
| R74K | Arginine-74 to Lysine | No | nih.gov |
| D79A | Aspartate-79 to Alanine | No | nih.gov |
| C75H/D79A | Double mutant | No | nih.gov |
Molecular Interactions with Biological Macromolecules and Enzymes
DNA Binding Mechanisms of Derivatives
Derivatives of 4-aminophenyl acetate, particularly those based on the 4-aminophenol (B1666318) scaffold, have been investigated for their ability to interact with DNA. Small molecules can bind to DNA through several non-covalent modes, including intercalation, groove binding, and electrostatic interactions. mdpi.com
Intercalation : This mechanism involves the insertion of a planar, aromatic molecule between the base pairs of the DNA double helix. wikipedia.org This insertion causes structural distortions, such as the unwinding of the helix and an increase in the distance between adjacent base pairs, which can interfere with DNA replication and transcription. aps.org
Groove Binding : Molecules may fit into the minor or major grooves of the DNA helix, typically stabilized by hydrogen bonds, van der Waals forces, or hydrophobic interactions.
Electrostatic Interactions : Positively charged molecules can interact with the negatively charged phosphate (B84403) backbone of DNA. mdpi.com
Studies on Schiff base derivatives of 4-aminophenol have used UV-visible absorption spectroscopy to probe these interactions. nih.gov When a small molecule binds to DNA, changes in the absorption spectrum, such as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), can be observed. Hyperchromism is often attributed to electrostatic interactions or partial uncoiling of the DNA helix, while hypochromism is a characteristic feature of intercalation, resulting from the stacking interactions between the molecule's aromatic chromophore and the DNA base pairs. mdpi.com A bathochromic shift (red shift) in the wavelength of maximum absorbance can also indicate binding. nih.gov
| Compound Derivative | Observed Spectroscopic Effect | Inferred Binding Mode | Reference |
|---|---|---|---|
| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1) | Hyperchromism | Electrostatic / Groove Binding | nih.gov |
| 4-((4-(dimethylamino)benzylidene)amino)phenol (S-2) | Hyperchromism, Bathochromic shift | Electrostatic / Groove Binding | nih.gov |
| 4-((3-nitrobenzylidene)amino)phenol (S-3) | Hyperchromism, Bathochromic shift | Electrostatic / Groove Binding | nih.gov |
| 4-((thiophen-2-ylmethylene)amino)phenol (S-4) | Hypochromism, Bathochromic shift | Intercalation | nih.gov |
| 4-(((E)-3-phenylallylidene)amino)phenol (S-5) | Hyperchromism | Electrostatic / Groove Binding | nih.gov |
Enzyme Inhibition Studies (e.g., Tyrosinase Activators and Inhibitors)
Investigations into the mechanistic biological chemistry of 4-aminophenyl acetate HCl and its analogs have revealed significant interactions with tyrosinase, a critical copper-containing enzyme responsible for the rate-limiting steps in melanin (B1238610) biosynthesis. While the initial hypothesis might include both activation and inhibition, current research predominantly highlights the role of these compounds as tyrosinase inhibitors.
Detailed studies on various analogs, particularly N-substituted p-aminophenol derivatives, have demonstrated potent inhibitory effects on mushroom tyrosinase activity. The structure of these analogs plays a crucial role in their inhibitory potential, with the nature of the substituent on the amino group significantly influencing the compound's interaction with the enzyme.
One key area of research has been the exploration of N-alkyl-p-aminophenols. A notable example is p-decylaminophenol, which has been identified as a highly potent inhibitor of tyrosinase. wikipedia.orgmdpi.com Kinetic analysis of its inhibitory mechanism revealed that it acts in a non-competitive fashion. wikipedia.orgmdpi.com This suggests that p-decylaminophenol does not bind to the same active site as the substrates (L-tyrosine or L-DOPA) but rather to a different site on the enzyme, thereby reducing its catalytic efficiency. wikipedia.orgmdpi.com The length of the alkyl chain attached to the aminophenol is a critical determinant of its inhibitory activity. wikipedia.org For instance, the inhibitory potency of p-decylaminophenol (containing a C10 alkyl chain) is significantly greater than that of its dodecyl (C12) counterpart. wikipedia.org
The inhibitory effects of these aminophenol derivatives are often compared to kojic acid, a well-established tyrosinase inhibitor. Research has shown that compounds like p-decylaminophenol can exhibit inhibitory effects that are more potent than kojic acid. wikipedia.orgmdpi.com This highlights the potential of designing novel and highly effective tyrosinase inhibitors based on the p-aminophenol scaffold.
While the focus of most studies has been on inhibition, the possibility of tyrosinase activation by structurally related compounds cannot be entirely dismissed, although specific data for 4-aminophenyl acetate analogs as activators is not prevalent in current scientific literature. The dual functionality of activation and inhibition often depends on subtle structural differences that can alter the binding mode of a compound to the enzyme, potentially inducing conformational changes that either enhance or block substrate access to the active site.
Detailed Research Findings on Tyrosinase Inhibition by 4-Aminophenyl Acetate Analogs
| Compound | Substrate | IC50 Value (µM) | Inhibition Type | Source(s) |
| p-Decylaminophenol | L-Tyrosine | ~5.7 | Non-competitive | wikipedia.org |
| p-Decylaminophenol | L-DOPA | ~30.1 | Non-competitive | wikipedia.org |
| p-Dodecylaminophenol | L-Tyrosine / L-DOPA | >200 | Non-competitive | wikipedia.org |
| Kojic Acid (Reference) | L-Tyrosine | ~12.6 | Competitive | wikipedia.org |
| Kojic Acid (Reference) | L-DOPA | ~32.8 | Mixed | wikipedia.org |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 4-Aminophenyl acetate HCl, and how is purity validated?
- Methodological Answer : The compound is typically synthesized via acetylation of 4-aminophenol using acetic anhydride in a hydrochloric acid medium. A common protocol involves dissolving 4-aminophenol in glacial acetic acid, adding acetic anhydride dropwise under reflux (80–90°C, 2–4 hours), followed by neutralization with HCl to precipitate the product. Purification is achieved via recrystallization in ethanol/water mixtures. Purity is validated using melting point analysis (expected range: 195–200°C), FT-IR (characteristic peaks: 1680 cm⁻¹ for ester C=O, 3300 cm⁻¹ for NH₂), and NMR (δ 2.1 ppm for acetate CH₃, δ 6.7–7.2 ppm for aromatic protons) .
Q. How is this compound characterized in research settings?
- Methodological Answer : Key characterization techniques include:
- FT-IR spectroscopy to confirm ester and amine functional groups.
- ¹H/¹³C NMR for structural elucidation (e.g., distinguishing between free amine and HCl salt forms).
- Melting point analysis to assess purity (deviations >5°C suggest impurities).
- UV-Vis spectroscopy (λmax ~280 nm in methanol) for quantification in solution-phase studies .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use NIOSH-approved eye protection (safety goggles) and nitrile gloves. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with 5% sodium bicarbonate solution. Store in airtight containers at 2–8°C, protected from light to prevent degradation .
Advanced Research Questions
Q. How can HPLC methods be optimized to resolve this compound from degradation byproducts?
- Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 60:40 (v/v) acetonitrile/0.1% trifluoroacetic acid (TFA) at 1 mL/min. Monitor at 280 nm. Degradation products (e.g., deacetylated 4-aminophenol) elute earlier (retention time ~3.2 min vs. 5.8 min for intact compound). Adjust TFA concentration to 0.05% to improve peak symmetry .
Q. What electrochemical applications utilize this compound?
- Methodological Answer : The compound serves as a precursor for diazonium salt generation on electrodes. Dissolve in 0.5 M HCl/14.5 mM NaNO₂ at 0–5°C for 2 hours to form diazonium intermediates. These graft onto carbon electrodes via cyclic voltammetry (0.6 V to −0.6 V, 0.2 V/s in acetate buffer), enabling biosensor development for redox-active biomolecules .
Q. How does pH instability affect this compound in aqueous solutions?
- Methodological Answer : Hydrolysis occurs at pH >7, yielding 4-aminophenol and acetic acid. To mitigate, prepare solutions in pH 4–5 acetate buffers. Stability studies show <5% degradation over 24 hours at 25°C in pH 4.2 buffer. For long-term storage, lyophilize and store under argon .
Q. How to resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/IR spectra (e.g., unexpected carbonyl shifts) often arise from residual solvents or tautomerism. Dry samples under vacuum (40°C, 24 hours) and reanalyze in deuterated DMSO. For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign coupling pathways .
Q. What is the role of this compound in peptide coupling reactions?
- Methodological Answer : The amine group facilitates carbodiimide-mediated couplings. For example, react with Fmoc-protected amino acids (EDC/HOBt activation, 0°C, 16 hours) to form amide bonds. Purify via flash chromatography (hexane/ethyl acetate, 7:3) and confirm by LC-MS (expected [M+H]⁺ = calculated molecular weight +1) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
